molecular formula C25H22ClNO2 B11576802 {1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone

{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone

Cat. No.: B11576802
M. Wt: 403.9 g/mol
InChI Key: OJQIKOZLSLNJAL-UHFFFAOYSA-N
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Description

3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZOYL-1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to its specific structural features, such as the presence of both benzoyl and chloromethylphenoxy groups attached to the indole core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H22ClNO2

Molecular Weight

403.9 g/mol

IUPAC Name

[1-[3-(4-chloro-3-methylphenoxy)propyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C25H22ClNO2/c1-18-16-20(12-13-23(18)26)29-15-7-14-27-17-22(21-10-5-6-11-24(21)27)25(28)19-8-3-2-4-9-19/h2-6,8-13,16-17H,7,14-15H2,1H3

InChI Key

OJQIKOZLSLNJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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